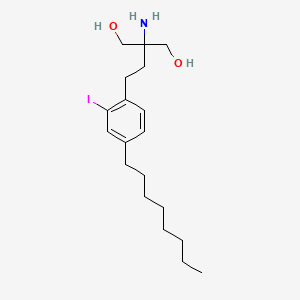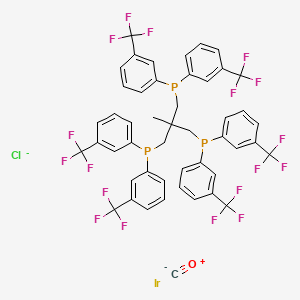
Iridium, ((2-((bis(3-(trifluoromethyl)phenyl)phosphino-kappaP)methyl)-2-methyl-1,3-propanediyl)bis(bis(3-(trifluoromethyl)phenyl)pho sphine-kappaP))carbonylchloro-, (TB-5-12)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Iridium, ((2-((bis(3-(trifluoromethyl)phenyl)phosphino-kappaP)methyl)-2-methyl-1,3-propanediyl)bis(bis(3-(trifluoromethyl)phenyl)phosphine-kappaP))carbonylchloro-, (TB-5-12)-” is a complex organometallic compound. Organometallic compounds, which contain metal-carbon bonds, are widely used in catalysis, materials science, and medicine. Iridium complexes, in particular, are known for their stability and catalytic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of iridium complexes typically involves the reaction of iridium precursors with phosphine ligands. For this specific compound, the synthesis might involve:
Starting Materials: Iridium chloride, bis(3-(trifluoromethyl)phenyl)phosphine, and other reagents.
Reaction Conditions: The reaction is likely carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as dichloromethane or toluene might be used.
Procedure: The iridium precursor is reacted with the phosphine ligands in the presence of a base to form the desired complex.
Industrial Production Methods
Industrial production of such complexes would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using larger reactors, and ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Iridium complexes can undergo oxidation reactions, where the iridium center is oxidized to a higher oxidation state.
Reduction: These complexes can also be reduced, often using hydrogen or other reducing agents.
Substitution: Ligand substitution reactions are common, where one ligand in the complex is replaced by another.
Common Reagents and Conditions
Oxidation: Oxygen, hydrogen peroxide, or other oxidizing agents.
Reduction: Hydrogen gas, hydrides, or other reducing agents.
Substitution: Various ligands such as phosphines, amines, or carbonyls.
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxidation state iridium complexes, while substitution could produce new iridium-ligand complexes.
Applications De Recherche Scientifique
Chemistry
Catalysis: Iridium complexes are widely used as catalysts in organic synthesis, including hydrogenation, hydroformylation, and carbon-carbon bond formation reactions.
Biology and Medicine
Anticancer Agents: Some iridium complexes have shown promise as anticancer agents due to their ability to interact with DNA and proteins.
Imaging: Iridium complexes can be used in bioimaging due to their luminescent properties.
Industry
Materials Science: These complexes are used in the development of new materials, including light-emitting diodes (LEDs) and solar cells.
Mécanisme D'action
The mechanism of action for iridium complexes in catalysis often involves the activation of substrates through coordination to the iridium center. This can facilitate various chemical transformations. In biological applications, the mechanism might involve binding to biomolecules such as DNA or proteins, disrupting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rhodium Complexes: Similar to iridium complexes, rhodium complexes are also used in catalysis and have similar chemical properties.
Platinum Complexes: Platinum complexes are well-known for their use in chemotherapy (e.g., cisplatin) and have similar coordination chemistry.
Uniqueness
Iridium complexes are often more stable and can operate under more extreme conditions compared to rhodium and platinum complexes. This makes them particularly valuable in industrial applications where harsh conditions are common.
Propriétés
Numéro CAS |
207747-19-1 |
|---|---|
Formule moléculaire |
C48H33ClF18IrOP3- |
Poids moléculaire |
1288.3 g/mol |
Nom IUPAC |
[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;carbon monoxide;iridium;chloride |
InChI |
InChI=1S/C47H33F18P3.CO.ClH.Ir/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;1-2;;/h2-25H,26-28H2,1H3;;1H;/p-1 |
Clé InChI |
GRHCYEIIOXSQIY-UHFFFAOYSA-M |
SMILES canonique |
CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.[C-]#[O+].[Cl-].[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


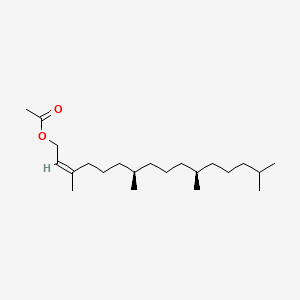
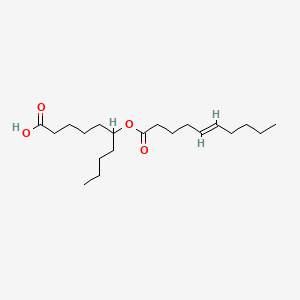
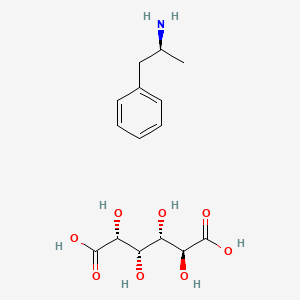
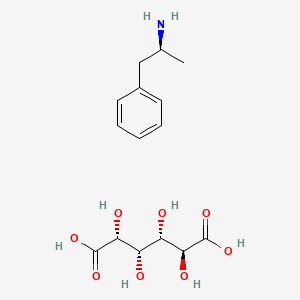
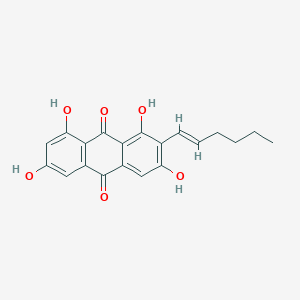

![sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate](/img/structure/B12740112.png)
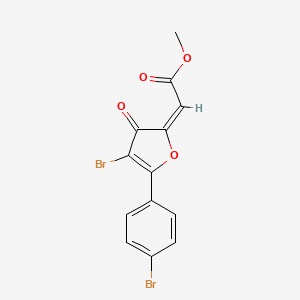
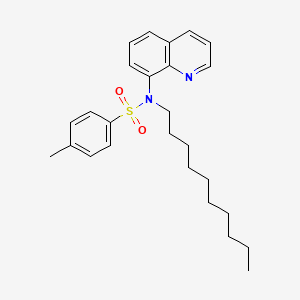
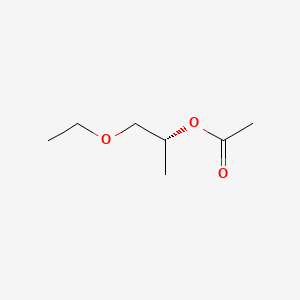

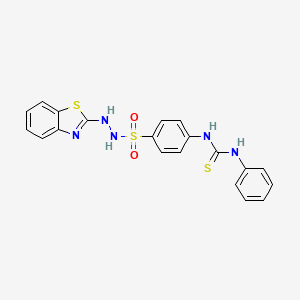
![(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-ol;bromide](/img/structure/B12740137.png)
